7-甲氧基-4-硝基-1H-吲哚

描述

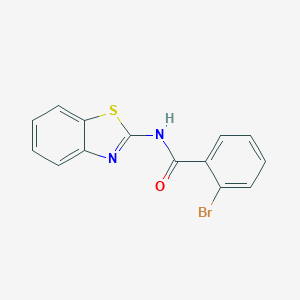

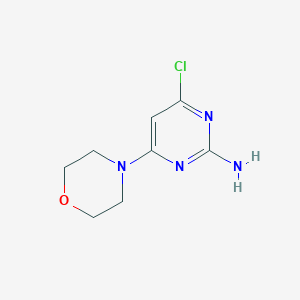

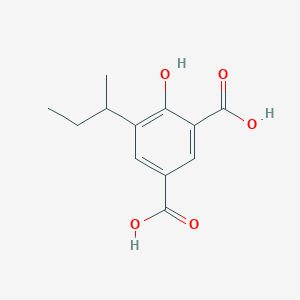

7-Methoxy-4-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O3 . It is a white to tan solid and has a molecular weight of 192.17 .

Molecular Structure Analysis

The InChI code for 7-Methoxy-4-nitro-1H-indole is 1S/C9H8N2O3/c1-14-8-3-2-7 (11 (12)13)6-4-5-10-9 (6)8/h2-5,10H,1H3 . This indicates the presence of a methoxy group (OCH3) and a nitro group (NO2) on the indole ring.Physical And Chemical Properties Analysis

7-Methoxy-4-nitro-1H-indole has a molecular weight of 192.17 . It is a white to tan solid . The compound is stored at a temperature of +4°C .科学研究应用

Anticancer Immunomodulators

“7-Methoxy-4-nitro-1H-indole” has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are pyridyl-ethenyl-indoles with potential as anticancer immunomodulators. These compounds can modulate the immune system to recognize and combat cancer cells more effectively .

Antiviral Agents

The indole scaffold, which includes derivatives like “7-Methoxy-4-nitro-1H-indole”, is widely utilized in antiviral drugs, particularly reverse-transcriptase inhibitors. These are crucial in the treatment of HIV/AIDS and sometimes hepatitis B, showcasing the compound’s significance in viral therapy .

Biological Activity Modulation

Indole derivatives exhibit a wide range of biological activities and have been found to bind with high affinity to multiple receptors. This makes “7-Methoxy-4-nitro-1H-indole” a valuable scaffold for developing new drug molecules aimed at treating various diseases by modulating biological activity .

Cancer Treatment

Indole derivatives, including “7-Methoxy-4-nitro-1H-indole”, have attracted attention for their application in treating cancer cells. Their biologically active properties make them suitable candidates for developing treatments against different types of cancer .

Biotechnological Production

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including “7-Methoxy-4-nitro-1H-indole”. This process involves the production of indole from glucose or tryptophan by fermentation and subsequent conversion into derived compounds by microbial cell factories .

未来方向

作用机制

Target of Action

It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, 7-Methoxyindole has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

As mentioned earlier, 7-methoxyindole has been found to inhibit tobacco cell growth . This suggests that it may have potential applications in controlling the growth of certain types of cells.

属性

IUPAC Name |

7-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMQUFWHPCBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4-nitro-1H-indole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)

![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)

![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)

![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)

![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)